molecular formula C19H20N4O2S B2791228 (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1448139-44-3

(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2791228
CAS RN: 1448139-44-3
M. Wt: 368.46
InChI Key: VFGWXORYEWUKRC-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the activation of B cells and other immune cells. By inhibiting BTK, (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide blocks the activation of downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of B cell activation, the reduction of cytokine production, and the suppression of inflammation. Additionally, (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has been shown to have minimal off-target effects, making it a promising candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide for lab experiments is its high selectivity and potency, which allows for precise control of BTK inhibition. However, (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, including the development of new formulations with improved solubility and the evaluation of its efficacy in clinical trials. Additionally, (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide could be further studied for its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a promising small molecule inhibitor with potential therapeutic applications in the treatment of various diseases. Its selective inhibition of BTK and minimal off-target effects make it a promising candidate for further research and development.

Synthesis Methods

(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is synthesized through a multi-step process that involves the reaction of 2-(p-tolyl)ethenesulfonyl chloride with 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, followed by the reaction of the resulting intermediate with (2-aminoethyl)amine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.

properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-16-5-7-17(8-6-16)10-15-26(24,25)21-12-14-23-13-9-19(22-23)18-4-2-3-11-20-18/h2-11,13,15,21H,12,14H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGWXORYEWUKRC-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

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